molecular formula C11H16N2O2 B1614753 N-(4-amino-2-methoxyphenyl)butanamide CAS No. 59988-64-6

N-(4-amino-2-methoxyphenyl)butanamide

Cat. No.: B1614753
CAS No.: 59988-64-6
M. Wt: 208.26 g/mol
InChI Key: FMSRQDCFVZSDQE-UHFFFAOYSA-N
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Description

Contextual Background of Amide-Based Compounds in Bioactive Research

Amide-based compounds are fundamental pillars in the realm of bioactive research and medicinal chemistry. The amide bond is a prevalent feature in a vast array of biologically active molecules, from simple organic compounds to complex natural products and pharmaceuticals. bldpharm.com Its significance stems from its unique physicochemical properties, including stability under physiological conditions, the capacity to participate in hydrogen bonding as both a donor and acceptor, and a degree of conformational rigidity due to its partial double-bond character. nih.gov These characteristics are crucial for molecular recognition and interaction with biological targets such as enzymes and receptors. chemicalbook.comnih.gov

The versatility of the amide functional group has led to its incorporation into drugs with a wide spectrum of pharmacological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The amide linkage is a key structural motif in numerous approved drugs, influencing their pharmacokinetic and pharmacodynamic profiles. chemicalbook.com Researchers continually explore the synthesis of novel amide analogues through various chemical reactions to develop new therapeutic agents. bldpharm.com

Significance of N-(4-amino-2-methoxyphenyl)butanamide as a Research Scaffold

This compound integrates several key pharmacophoric features that make it a compelling scaffold for research. The molecule comprises a substituted aniline (B41778) ring, specifically a 2-methoxy-4-amino-phenyl group, linked to a butanamide side chain. Each of these components contributes to its potential bioactivity.

The substituted phenyl ring is a common feature in many drug molecules, and the nature and position of the substituents can significantly modulate biological activity. The methoxy (B1213986) group can influence the compound's lipophilicity and metabolic stability, while the amino group provides a site for further chemical modification and can act as a hydrogen bond donor.

The butanamide moiety provides a flexible linker and contains the critical amide bond. The length and nature of the alkyl chain can be systematically varied to optimize binding to a biological target. The amide group itself is a key interaction point, as previously discussed.

The potential of this scaffold is highlighted by research on structurally related compounds. For instance, derivatives of benzoxazoles incorporating a 4-amino-butanamide moiety have been synthesized and shown to possess anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines like IL-6 and IL-1β. nih.gov In another study, a simplified analogue of the anthelmintic drug albendazole (B1665689), N-(4-methoxyphenyl)pentanamide, demonstrated significant activity against the nematode Toxocara canis, with the added benefit of lower cytotoxicity compared to the parent drug. nih.gov These findings underscore the value of the substituted phenylamide core as a template for designing new bioactive molecules.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
CAS Number59988-64-6

This data is compiled from chemical databases and may not have been experimentally verified in all cases. chemicalbook.com

Overview of Current Research Trajectories for this compound

Current research involving the this compound scaffold and its close analogues is primarily focused on exploring its potential in several therapeutic areas. These research trajectories are largely driven by the observed biological activities of its derivatives.

One significant area of investigation is in the development of anti-inflammatory agents . As demonstrated by studies on benzoxazole (B165842) derivatives containing a 4-amino-butanamide moiety, this scaffold can serve as a basis for designing molecules that modulate inflammatory pathways. nih.gov The research in this area involves synthesizing new derivatives and evaluating their ability to suppress the production of inflammatory mediators.

Another promising trajectory is in the field of anticancer research . Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share the methoxyphenylamino substructure, have been synthesized and shown to possess both antioxidant and anticancer activity against cell lines such as human glioblastoma and triple-negative breast cancer. nih.gov This suggests that the this compound core could be a valuable starting point for the development of novel cytotoxic agents.

Furthermore, the anthelmintic activity of N-(4-methoxyphenyl)pentanamide points towards the potential of this scaffold in designing new antiparasitic drugs . nih.gov The search for new anthelmintics is a critical area of research due to the emergence of drug resistance.

Finally, a German patent describes the use of a related compound, 4-(p-methoxyphenyl)-2-aminobutane, for insect control, indicating a potential application in agrochemicals . google.com

Table 2: Investigated Biological Activities of Structurally Related Compounds

Compound ClassInvestigated ActivityKey FindingsReference
Benzoxazoles with 4-amino-butanamide moietyAnti-inflammatoryInhibition of LPS-induced IL-6 and IL-1β mRNA expression. nih.gov
N-(4-methoxyphenyl)pentanamideAnthelminticActivity against Toxocara canis with low cytotoxicity. nih.gov
3-[(4-Methoxyphenyl)amino]propanehydrazide derivativesAntioxidant & AnticancerActivity against human glioblastoma and breast cancer cell lines. nih.gov
4-(p-Methoxyphenyl)-2-aminobutaneInsecticidalEffective for the control of phytopathogenic insects. google.com

This interactive table summarizes the key research findings on compounds structurally related to this compound, highlighting the diverse potential of this chemical scaffold.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-3-4-11(14)13-9-6-5-8(12)7-10(9)15-2/h5-7H,3-4,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMSRQDCFVZSDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329784
Record name N-(4-Amino-2-methoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59988-64-6
Record name N-(4-Amino-2-methoxyphenyl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N 4 Amino 2 Methoxyphenyl Butanamide and Its Derivatives

Established Synthetic Pathways for N-(4-amino-2-methoxyphenyl)butanamide

The most conventional routes to this compound involve a multi-step process that begins with commercially available or readily synthesized precursors. The strategy typically culminates in an acylation reaction.

The core structure of the target molecule is the 2-methoxy-p-phenylenediamine backbone. The synthesis of this precursor is a critical first stage. A common and effective strategy involves the reduction of a corresponding nitroaniline.

For instance, a general pathway can be adapted from the synthesis of similar complex intermediates. researchgate.net The process often starts with a commercially available substituted aniline (B41778), such as 4-fluoro-2-methoxy-5-nitroaniline. The synthesis proceeds through a sequence of protection, substitution, and reduction steps. A key transformation is the reduction of the nitro group to form the essential primary amine. This reduction is reliably achieved using various reagents, with common methods including catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or chemical reduction using agents like tin chloride or hydrazine (B178648) hydrate (B1144303) with a catalyst like ferric chloride. researchgate.netresearchgate.net

A representative synthetic sequence for a key precursor is outlined below:

Nitration: Introduction of a nitro group onto a methoxy-substituted aniline ring.

Protection (Optional): If multiple reactive amine sites are present, one may be temporarily protected, for example, as a carbamate (B1207046) (e.g., using Boc₂O), to ensure selective reaction in subsequent steps. researchgate.net

Reduction: The crucial conversion of the nitro group (-NO₂) to a primary amine (-NH₂) to yield the diamine precursor.

With the 2-methoxy-p-phenylenediamine precursor in hand, the final step is the formation of the amide bond, a reaction often referred to as N-acylation or aminolysis in a broader sense. There are two principal methods for this transformation:

Reaction with an Acyl Halide: The diamine precursor is reacted with butanoyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or pyridine (B92270) in an inert solvent such as dichloromethane (B109758) (DCM). The base neutralizes the hydrochloric acid byproduct. researchgate.net

Peptide Coupling Reaction: The diamine is reacted directly with butyric acid using a coupling agent. A widely used combination is 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is valued for its mild conditions.

While not part of the target molecule itself, N-phenylsulfonylation is a related reaction used to create sulfonamide derivatives, which are structurally analogous to amides. This involves reacting an aniline with a phenylsulfonyl chloride. nih.gov

Table 1: Typical Conditions for N-Acylation
MethodReagentsSolventTypical ConditionsReference
Acyl Chloride MethodButanoyl chloride, Triethylamine (TEA)Dichloromethane (DCM)Room temperature, 2-24 hours researchgate.net
Coupling Agent MethodButyric acid, EDCI, DMAPDichloromethane (DCM)Room temperature nih.gov
From Isatoic AnhydrideIsatoic anhydride, WaterWater80°C, 9 hours chemicalbook.com

Approaches to Structurally Analogous this compound Derivatives

The synthesis of derivatives allows for systematic exploration of structure-activity relationships. This is achieved by modifying the core scaffold in predictable ways.

Creating structural analogues is straightforwardly accomplished by varying the two building blocks of the final acylation step:

Linker Chain Modification: By substituting butanoyl chloride or butyric acid with other acylating agents, the four-carbon linker can be altered. For example, using pentanoic acid would yield the corresponding N-(4-amino-2-methoxyphenyl)pentanamide. nih.gov

Substituent Modification: By starting with differently substituted phenylenediamines, derivatives with varied patterns on the aromatic ring can be synthesized. For example, starting with a diamine containing a chloro or methyl substituent would result in the corresponding change in the final product.

Table 2: Synthesis of Structural Analogues
Aniline PrecursorAcylating AgentResulting Derivative Scaffold
2-methoxy-p-phenylenediaminePentanoyl chlorideN-(4-amino-2-methoxyphenyl)pentanamide
2-methoxy-p-phenylenediamineBenzoyl chlorideN-(4-amino-2-methoxyphenyl)benzamide
2-chloro-p-phenylenediamineButanoyl chlorideN-(4-amino-2-chlorophenyl)butanamide
2-methyl-p-phenylenediamineButanoyl chlorideN-(4-amino-2-methylphenyl)butanamide

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. ic.ac.ukimperial.ac.uk As discussed, the reduction of a nitro group to an amine is a vital FGI in the synthesis of the target compound's precursor. scribd.com

For more complex derivatives, advanced coupling reactions are employed. These methods, which have become central to modern organic synthesis, allow for the formation of new carbon-carbon or carbon-heteroatom bonds. numberanalytics.comyoutube.com

Suzuki-Miyaura Coupling: If the aniline precursor contains a halogen (e.g., bromine or iodine), a Suzuki coupling reaction can be used to introduce a new aryl or alkyl group by reacting it with a boronic acid in the presence of a palladium catalyst. organic-chemistry.org

Negishi Coupling: This reaction couples an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst, offering another route to introduce new carbon-based substituents. organic-chemistry.org

Ullmann Condensation: This copper-catalyzed reaction can be used to form new carbon-nitrogen bonds, providing an alternative route for constructing the initial aniline precursor. numberanalytics.com

These advanced methods are typically used to build more complex precursors before the final acylation step.

Novel Synthetic Strategies for this compound Scaffolds

Research continues to yield more efficient, environmentally friendly, and atom-economical synthetic methods.

Ultrasound-Assisted Synthesis: N-acylation reactions can be significantly accelerated using ultrasound irradiation. This "green chemistry" approach often leads to shorter reaction times and higher yields compared to conventional heating methods. orientjchem.org

Direct Synthesis from Phenols: A novel, metal-free strategy involves the direct conversion of phenols to anilines via an ipso-oxidative aromatic substitution (iSOAr) process. rsc.orgescholarship.org This could provide an innovative route to the 4-amino-2-methoxyaniline precursor, starting from the corresponding 4-amino-2-methoxyphenol.

Cross-Dehydrogenative Coupling (CDC): CDC reactions are an emerging strategy that forms bonds by removing two hydrogen atoms, avoiding the need for pre-functionalized starting materials. acs.org While still a developing area, CDC could offer a future pathway to directly couple an aniline with a suitable partner, increasing step economy.

Biological Activity Profiling of N 4 Amino 2 Methoxyphenyl Butanamide and Analogs

Evaluation of Specific Bioactivities

The biological evaluation of N-(4-amino-2-methoxyphenyl)butanamide and its related compounds has revealed promising activities in distinct therapeutic areas. These include antifungal efficacy and modulation of central nervous system receptors, suggesting a potential for these compounds to address significant health challenges.

Antifungal Efficacy Assessments

While direct studies on the antifungal properties of this compound are not extensively documented, research into structurally similar compounds, such as N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, provides insights into the potential antifungal activity of this chemical class. nih.gov These studies have assessed the fungicidal capabilities against a range of plant pathogenic fungi. nih.gov

The antifungal potential of butanamide derivatives has been investigated against several fungal species. For instance, certain N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides have demonstrated notable activity against fungi like Pyricularia oryzae, Puccinia recondita, and Erysiphe graminis. nih.gov The presence of electron-withdrawing groups, such as chlorine or fluorine, on the N-aryl ring appears to be a key determinant of their antifungal potency. nih.gov

In a study of N-aryl-4-phenyl-3-(4-phenoxyphenyl)butanamides, compounds with specific substitutions on the phenyl ring were tested for their ability to inhibit the growth of various fungi. The results, as shown in the table below, indicate that the type and position of the substituent group significantly influence the antifungal activity.

Compound TypeFungal SpeciesConcentration (mg L-1)Activity Level
Butanamides with meta-position Cl or FPyricularia oryzae250Good to Excellent
Puccinia recondita250Good to Excellent
Erysiphe graminis250Good to Excellent
Butanamides with meta-position CN or NO2All tested fungi250Not Good
Butanamides with meta-position OCH3 or CH3All tested fungi250Not Good

Other related structures, such as 2-amino-4-nitrophenol, have also been studied for their fungicidal effects, indicating that the aminophenol moiety can contribute to antifungal action. researchgate.net

The ability of pathogenic fungi to form biofilms is a significant virulence factor, contributing to their resistance to antimicrobial agents. mdpi.com While specific data on this compound's effect on biofilm formation is not available, the broader class of butanamides has been implicated in quorum sensing inhibition, a key process in biofilm development. nih.gov For example, N-(2-pyrimidyl)butanamide has been investigated as a quorum sensing inhibitor. nih.gov Strategies to disrupt the biofilm matrix often involve targeting the extracellular polymeric substance (EPS). mdpi.com The potential of butanamide derivatives to interfere with these processes warrants further investigation to establish their role in preventing and disrupting fungal biofilms.

Central Nervous System (CNS) Receptor Modulation

Derivatives of 4-aminobutanamide (B1198625) have been a focus of research for their ability to modulate the central nervous system, particularly through their interaction with GABA transporters. acs.orgnih.gov This modulation suggests potential therapeutic applications in neurological disorders.

The γ-aminobutyric acid (GABA) transporters (GATs) are crucial for regulating GABA levels in the synapse and are recognized as important targets for therapeutic intervention in conditions like neuropathic pain and epilepsy. acs.orgnih.gov Research has shown that certain 4-aminobutanamide derivatives can act as inhibitors of mouse GABA transporters (mGAT1-4). acs.org

In a study focusing on functionalized amino acids, several 4-aminobutanamide derivatives were synthesized and evaluated for their inhibitory activity on the four mouse GABA transporter subtypes. The inhibitory potency is expressed as pIC50 values, which are the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

CompoundmGAT1 (pIC50)mGAT2 (pIC50)mGAT3 (pIC50)mGAT4 (pIC50)
50a -5.43--
2RS,4RS-39c ---5.36
56a ---5.04

Compound 50a , a 4-aminobutanamide derivative, demonstrated notable inhibitory potency towards mGAT2. acs.org The study also highlighted that modifications to the butanamide structure, such as the introduction of an oxime subunit, can influence the binding and activity at mGAT1. nih.gov

The inhibition of GABA reuptake is a well-established mechanism for anticonvulsant drugs, as it enhances GABAergic neurotransmission. nih.gov While direct anticonvulsant testing of this compound is not reported, the activity of its structural analogs as GABA transporter inhibitors suggests a potential for anticonvulsant properties. For instance, N-(6-methoxybenzothiazol-2-yl)-4-oxo-4-phenylbutanamide has shown potent anticonvulsant activity in the maximal electroshock (MES) test. nih.gov Furthermore, a series of N-(3-amino-2-methylphenyl)phthalimides, which share the aminophenyl structural feature, have also been evaluated for their anticonvulsant properties. nih.gov These findings underscore the potential of this chemical space in the development of new anticonvulsant agents.

Antidepressant-Like and Antinociceptive Effects

Research into compounds structurally related to this compound suggests a potential for central nervous system activity. The presence of the 2-methoxyphenyl group is a common feature in a number of neurologically active agents. For instance, derivatives of 2-methoxyphenylpiperazine are known to bind strongly to serotonin (B10506) receptors, such as the 5-HT1A receptor, and have demonstrated antidepressant-like properties in animal models. nih.gov One such derivative, adamantyl-1-carboxylic acid 2-[4-(2-methoxyphenyl)-1-piperazinyl]ethylamide, was noted for its high affinity for 5-HT1A receptors, a key target in antidepressant therapy. nih.gov The antidepressant effects of aryl derivatives can be sensitive to the substitution pattern on the phenyl ring. Studies on other heterocyclic compounds have shown that the position and electronic nature of substituents (e.g., electron-withdrawing groups) significantly influence antidepressant activity. nih.gov

In the context of pain modulation, analogs of this compound have shown notable antinociceptive effects. A particularly relevant study investigated N-(4-methoxy-2-nitrophenyl)hexadecanamide, a compound that shares the substituted phenyl core but differs in the acyl chain length and bears a nitro- instead of an amino-group. This analog produced a dose-dependent antinociceptive effect in a rat formalin test, a model of persistent pain. researchgate.net The activity was observed upon local peripheral administration, suggesting a mechanism that may involve cannabinoid (CB1 and CB2), serotonin (5-HT1), and opioid receptors. researchgate.net Further supporting the potential of this chemical class, other synthetic N-alkanoyl amides have also demonstrated significant antinociceptive properties in various pain models, including those induced by chemical irritants and heat. nih.govresearchgate.netscienceopen.com The mechanism for some of these alkamides has been linked to the activation of the TRPV1 receptor, a key player in pain sensation. nih.gov

The table below summarizes the antinociceptive data for a relevant analog.

CompoundTest ModelEffect
N-(4-methoxy-2-nitrophenyl)hexadecanamideRat Formalin TestDose-dependent antinociception (10-100μ g/paw ) researchgate.net

Enzyme Inhibition Studies

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Potential

Dipeptidyl Peptidase-IV (DPP-IV) is a well-established therapeutic target for the management of type 2 diabetes mellitus. mdpi.com Its inhibition prevents the degradation of incretin (B1656795) hormones, such as GLP-1, which in turn enhances glucose-dependent insulin (B600854) secretion. nih.gov While direct experimental data on the DPP-IV inhibitory activity of this compound is not currently available, an analysis of its structure in the context of known DPP-IV inhibitors allows for a discussion of its potential.

Broad Spectrum Biological Activity Prediction Using In Silico Methods

In the absence of extensive experimental screening, computational (in silico) methods provide a valuable tool for predicting the likely biological activities of a compound and assessing its drug-like properties. researchgate.net These methods use sophisticated algorithms based on the structure-activity relationships of thousands of known compounds to forecast a molecule's potential pharmacological effects, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity risks. nih.gov

A study on N-(4-methoxyphenyl)pentanamide, a close structural analog of the title compound, utilized the SwissADME platform for in silico analysis. nih.gov The results were promising, indicating an excellent drug-likeness profile for the molecule. nih.gov It showed adherence to several filters used by pharmaceutical companies to select promising drug candidates, including Lipinski's "rule of five," which predicts good oral bioavailability. nih.gov The synthetic accessibility score for N-(4-methoxyphenyl)pentanamide was also favorable, suggesting it can be synthesized with relative ease. nih.gov

These predictive tools can screen a molecule against a vast array of biological targets. For a compound like this compound, such predictions could reveal potential activities beyond those already investigated, such as interactions with other enzymes, G-protein coupled receptors, or ion channels, thereby guiding future experimental research. mdpi.com

The table below shows the predicted drug-likeness profile for a close analog.

ParameterN-(4-methoxyphenyl)pentanamidePrediction
Lipinski's Rule of FiveNo violationsGood oral bioavailability predicted nih.gov
Ghose FilterPassDrug-like nih.gov
Veber FilterPassDrug-like nih.gov
Egan FilterPassDrug-like nih.gov
Muegge FilterPassDrug-like nih.gov
Synthetic Accessibility1.34Readily synthesizable nih.gov

Comparative Analysis of Biological Potency Across this compound Derivatives

The biological potency of molecules derived from the this compound scaffold is highly dependent on their specific structural features. A comparative analysis of related compounds highlights key structure-activity relationships (SAR).

The substitution pattern on the phenyl ring is critical. In the context of antidepressant-like activity, studies of various aryl derivatives have shown that the position of substituents (ortho, meta, or para) can dramatically alter potency. nih.gov For example, with electron-withdrawing groups like chlorine or fluorine, para-substitution often leads to greater activity than meta- or ortho-substitution. nih.gov This underscores the importance of the specific placement of the amino (position 4) and methoxy (B1213986) (position 2) groups in this compound for its potential neurological effects.

Even subtle changes can have a significant impact on molecular conformation and, consequently, biological activity. A crystallographic study of three N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers revealed that simply changing the position of the nitro group on the benzene (B151609) ring led to significant differences in the molecule's torsion angles and the way it packs in a crystal lattice. researchgate.netmdpi.com This suggests that the relative positions of the amino and methoxy groups on the target compound are crucial for defining its three-dimensional shape and its ability to interact with biological targets.

Comparing this compound with its nitro-analogue, N-(4-methoxy-2-nitrophenyl)hexadecanamide, reveals differences in both the aromatic substituent (amino vs. nitro) and the alkyl chain length. The nitro-analogue's antinociceptive activity was potent, but replacing the nitro group with an amino group would significantly alter the electronic properties and hydrogen bonding capacity of the molecule, which could either increase or decrease its potency at specific receptors. Similarly, varying the length of the amide alkyl chain is a common strategy in drug design to optimize binding affinity and pharmacokinetic properties.

The table below presents a comparative overview of the biological activities of various derivatives.

Derivative ClassSubstitution/ModificationObserved Biological Activity/PotencyReference
N-(methoxyphenyl) Alkanamides2-nitro, C16 chainAntinociceptive (dose-dependent) researchgate.net
2-methoxyphenylpiperazine AmidesAdamantyl ethylamideHigh affinity for 5-HT1A receptors nih.gov
Thienopyridine Aryl Derivativesp-CF3 on phenyl ringHighest antidepressant activity in series nih.gov
N-(4-methoxyphenyl)pentanamideC5 chainAnthelmintic activity, low cytotoxicity nih.gov
N-(4-methoxyphenyl)-nitrobenzenesulfonamidesOrtho/Meta/Para nitroSignificant differences in molecular conformation researchgate.netmdpi.com

This comparative analysis demonstrates that while the core this compound structure holds promise, its biological potency is finely tuned by its specific chemical decorations.

Elucidation of Mechanism of Action for N 4 Amino 2 Methoxyphenyl Butanamide

Cellular and Molecular Targets Identification

Research into the precise molecular targets of N-(4-amino-2-methoxyphenyl)butanamide is ongoing. However, studies on structurally related compounds provide significant insights into its potential biological activity. The primary areas of investigation include its interaction with neurotransmitter transporters and specific enzymes.

Interaction with GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its transport across cell membranes is crucial for regulating neuronal activity. nih.govacs.org GABA transporters (GATs) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its signal. nih.gov There are four known subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1. sigmaaldrich.com

While direct studies on this compound are limited, research on the broader class of 4-aminobutanamide (B1198625) derivatives has revealed interactions with these transporters. nih.govacs.org For instance, certain 4-aminobutanamide derivatives have demonstrated inhibitory activity against mouse GABA transporters (mGATs), with some showing notable potency. nih.govacs.org One derivative, compound 50a (4-Amino-N-[(2-chlorophenyl)methyl]-2-[(2-{[(diphenylmethylidene)amino]oxy}ethyl)(methyl)amino]butanamide), exhibited the highest inhibitory potency toward mGAT2 among a series of tested compounds. nih.govacs.org This suggests that the butanamide scaffold is a viable structure for modulating GAT activity. The inhibitory potential of these related compounds highlights the need for specific testing of this compound to determine its own unique profile against GABA transporter subtypes.

Table 1: Inhibitory Potency of a Related 4-Aminobutanamide Derivative

Compound Target Potency (pIC₅₀)
50a mGAT2 5.43

Data sourced from a study on functionalized amino acids as GABA transporter inhibitors. acs.org

Inhibition of Dipeptidyl Peptidase-IV

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease with a significant role in glucose metabolism. oatext.comnih.gov It inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in response to food intake. oatext.com By inhibiting DPP-IV, the half-life of incretins is extended, leading to improved glycemic control, which is a key therapeutic strategy for type 2 diabetes. oatext.comnih.gov

A variety of compounds, known as "gliptins," have been developed as DPP-IV inhibitors. nih.gov Structurally, some potent inhibitors feature a 3-amino-butanamide framework. For example, novel series of 3-amino-N-(4-aryltetrahydropyran-4-yl)butanamides have been synthesized and shown to be highly potent DPP-IV inhibitors. nih.gov Specifically, the compound (3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide demonstrated effective DPP-IV inhibition and the ability to reduce blood glucose levels in oral glucose tolerance tests. nih.gov

Although this compound shares a butanamide core, its specific inhibitory activity against DPP-IV has not been detailed in the available scientific literature. Further investigation is required to determine if it functions as a DPP-IV inhibitor.

Modulation of Fungal Cellular Pathways

The search for novel antifungal agents often involves targeting essential cellular pathways in fungi that are absent in humans, such as the biosynthesis of certain amino acids or components of the cell wall like ergosterol (B1671047). nih.govnih.gov The primary mechanism for the widely used azole class of antifungals is the inhibition of the enzyme 14α-demethylase, which disrupts ergosterol synthesis and compromises fungal membrane integrity. nih.gov

Currently, there is no scientific evidence in the reviewed literature to suggest that this compound modulates fungal cellular pathways or possesses antifungal activity. Its mechanism of action in this context remains uninvestigated.

Signaling Pathway Investigations

The interaction of a compound with its molecular targets typically initiates a cascade of downstream events known as signaling pathways. However, specific investigations into the signaling pathways modulated by this compound have not been reported. Elucidating which pathways it may affect is contingent on first confirming its primary molecular targets.

Multi-Target Mechanisms of Action for this compound

The concept of a single drug acting on multiple targets is a growing area of pharmacology. Based on the available research into related structures, it is plausible that this compound could exhibit a multi-target mechanism. Its butanamide core is present in compounds that interact with both GABA transporters and DPP-IV. nih.govnih.gov However, a definitive multi-target profile for this compound has not been established, and further empirical studies are necessary to confirm its interactions and understand the potential interplay between these different biological systems.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Gamma-aminobutyric acid (GABA)
4-Amino-N-[(2-chlorophenyl)methyl]-2-[(2-{[(diphenylmethylidene)amino]oxy}ethyl)(methyl)amino]butanamide
(3R)-3-amino-4-(2,4,5-trifluorophenyl)-N-{4-[6-(2-methoxyethoxy)benzothiazol-2-yl]tetrahydropyran-4-yl}butanamide

Structure Activity Relationship Sar Studies of N 4 Amino 2 Methoxyphenyl Butanamide Derivatives

Identification of Key Pharmacophores and Structural Determinants of Activity

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. In a study on related benzoxazole (B165842) derivatives incorporating a 4-aminobutanamide (B1198625) moiety, several key structural features were identified as being critical for their anti-inflammatory activity. nih.gov The core structure includes a benzoxazole system linked to a phenyl group which, in turn, is substituted with a 4-aminobutanamide side chain. nih.gov This extended alkyl amino chain is a characteristic feature. nih.gov

Modification of the central scaffold of a molecule is a common strategy to optimize its pharmacological profile. In the case of related compounds, the core is a benzoxazole structure. nih.gov The synthesis process involved the cyclization of thiourea (B124793) compounds to form this benzoxazole core. nih.gov The general synthetic pathway for these derivatives started from variously substituted 2-aminophenols, which were reacted to form thiourea compounds and then cyclized. nih.gov The subsequent reduction of a nitro group to an amino group, followed by reaction with N-tert-butyloxycarbonyl (boc)-γ-aminobutyric acid and deprotection, yielded the final 4-aminobutanamide derivatives. nih.gov This multi-step synthesis allows for the introduction of diversity at various points of the scaffold, enabling a systematic investigation of the SAR.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools in this regard. nih.govnih.gov These methods calculate steric and electrostatic fields around a set of aligned molecules and correlate these fields with their biological activities. nih.govnih.gov

Another approach is the k-nearest neighbour (k-NN) molecular field analysis. While not explicitly detailed for N-(4-amino-2-methoxyphenyl)butanamide in the provided context, k-NN is a machine learning method that can be applied in QSAR. It predicts the activity of a compound based on the activities of its 'k' most similar neighbors in the dataset. The similarity is typically calculated based on molecular descriptors.

Illustrative Data Table for 3D-QSAR Model Statistics

Model r²pred
CoMFA 0.664 0.960 0.872
CoMSIA 0.706 0.969 0.866

This table illustrates typical statistical parameters for 3D-QSAR models, where q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and r²pred is the predictive correlation coefficient for an external test set. nih.gov These values indicate the statistical validity and predictive power of the model.

The selection of appropriate molecular descriptors is a critical step in developing a robust QSAR model. researchgate.net Descriptors can be categorized into various types, including constitutional, topological, geometrical, and quantum-chemical descriptors. researchgate.net In a 2D-QSAR study, descriptors such as atom-centered fragments, RDF descriptors (Radial Distribution Function), and HATS8p (Leverage-weighted autocorrelation of lag 8 / weighted by atomic polarizabilities) have been used. researchgate.net The goal is to find a set of descriptors that have a strong correlation with the observed biological activity. Multiple linear regression (MLR) is a common statistical method used for this purpose. researchgate.net

Illustrative Data Table for Descriptor Correlation in a QSAR Model

Descriptor Correlation Coefficient (r) p-value
LogP 0.75 < 0.01
Molecular Weight 0.32 > 0.05
Dipole Moment -0.68 < 0.01

This table provides an example of how different molecular descriptors might correlate with biological activity. A high absolute correlation coefficient and a low p-value suggest a significant relationship.

A crucial aspect of QSAR modeling is to ensure that the developed model is robust and has good predictive power. nih.gov This is achieved through various validation techniques. nih.gov Internal validation is often performed using methods like leave-one-out (LOO) cross-validation, which results in a q² value. nih.gov External validation, which involves predicting the activity of a set of compounds (the test set) that were not used in model development, is considered a more stringent test of a model's predictability. nih.gov The predictive ability is often expressed as a predictive r² (r²pred). nih.gov A high value for both q² and r²pred indicates a reliable and predictive QSAR model. nih.gov

Ligand-Based and Structure-Based SAR Approaches

The exploration of the Structure-Activity Relationships (SAR) of this compound and its derivatives is a critical step in the optimization of this chemical scaffold for potential therapeutic applications. By systematically modifying the structure of the parent compound and assessing the impact on its biological activity, researchers can identify key molecular features responsible for its effects. This understanding is achieved through two complementary methodologies: ligand-based and structure-based SAR approaches.

Ligand-Based SAR Approaches

In the absence of a well-defined three-dimensional structure of the biological target, ligand-based methods are invaluable. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a series of active and inactive analogues of this compound, a pharmacophore model can be constructed. This model defines the essential steric and electronic features required for biological activity, such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers.

For this compound, a ligand-based SAR study would involve the synthesis and biological evaluation of a library of derivatives. Key modifications could include:

Alterations to the butanamide side chain: Investigating the effect of chain length (e.g., propanamide, pentanamide), branching, or the introduction of cyclic moieties.

Substitution on the phenyl ring: Exploring the impact of modifying the position and nature of the amino and methoxy (B1213986) groups. For instance, shifting the methoxy group to other positions or replacing it with other alkyl or alkoxy groups.

Derivatization of the amino group: Acetylation, alkylation, or incorporation into heterocyclic systems to probe the necessity of the primary amine for activity.

Quantitative Structure-Activity Relationship (QSAR) models represent a more advanced ligand-based approach. nih.gov These models attempt to establish a mathematical correlation between the structural properties of the compounds and their biological activities. nih.gov For a series of this compound derivatives, descriptors such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) would be calculated and correlated with their measured biological activity (e.g., IC₅₀ values). The resulting equation can then be used to predict the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

Table 1: Hypothetical Ligand-Based SAR Data for this compound Derivatives

Compound IDR1 (at C4)R2 (at C2)Butanamide Chain ModificationHypothetical IC₅₀ (µM)
1 -NH₂-OCH₃None10
1a -NHCOCH₃-OCH₃None50
1b -NH₂-OHNone15
1c -NH₂-OCH₃Pentanamide25
1d -N(CH₃)₂-OCH₃None>100

Note: The data in this table is purely illustrative to demonstrate the principles of ligand-based SAR and is not based on published experimental results.

Structure-Based SAR Approaches

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically through X-ray crystallography or NMR spectroscopy, structure-based SAR can be employed. This powerful approach allows for the rational design of potent and selective ligands by visualizing the binding interactions between the compound and the target's active site.

For this compound, if its biological target were identified and structurally characterized, molecular docking studies would be the first step. These computational simulations would predict the preferred binding orientation of the compound within the active site, highlighting key interactions such as:

Hydrogen bonds between the amino or amide groups and amino acid residues.

Hydrophobic interactions between the phenyl ring and nonpolar pockets.

Potential steric clashes that may hinder binding.

The insights gained from docking simulations guide the design of new derivatives. For example, if the 4-amino group is shown to form a crucial hydrogen bond with an aspartate residue in the active site, modifications to this group would be avoided. Conversely, if a nearby hydrophobic pocket is unoccupied, extending the butanamide chain or adding a lipophilic substituent to the phenyl ring could enhance binding affinity and, consequently, biological activity.

The cycle of structure-based design involves computational modeling, chemical synthesis of the designed compounds, and subsequent biological and structural evaluation. This iterative process refines the understanding of the SAR and progressively leads to the development of optimized derivatives with improved potency and selectivity.

Computational and Molecular Modeling of N 4 Amino 2 Methoxyphenyl Butanamide

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Binding Modes and Affinities

For N-(4-amino-2-methoxyphenyl)butanamide, molecular docking simulations would involve preparing the 3D structure of the compound and docking it into the binding sites of various potential protein targets. The output of these simulations would be a set of possible binding poses, each associated with a scoring function value that estimates the binding affinity. A lower binding energy score generally indicates a more stable and favorable interaction. researchgate.net

Table 1: Illustrative Example of Molecular Docking Results

This table demonstrates the type of data that would be generated from a molecular docking study of this compound against a hypothetical protein target. The values presented are for illustrative purposes only.

Protein TargetBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Hypothetical Kinase A-8.50.5
Hypothetical GPCR B-7.25.2
Hypothetical Enzyme C-9.10.15

Note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental and computational data for this compound is not available in the cited literature.

Ligand-Target Interactions Analysis

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the target protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the complex. researchgate.net For this compound, an analysis of its interactions would reveal which of its functional groups—the amino group, the methoxy (B1213986) group, or the butanamide moiety—are critical for binding to a particular target. This information is invaluable for the rational design of more potent and selective derivatives.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a more dynamic picture of the ligand-target complex compared to the static view provided by molecular docking. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the binding pose and the conformational changes that may occur upon binding. researchgate.net

Conformational Analysis and Stability Studies

An MD simulation of this compound, both in a solvent and within a protein binding site, would reveal its conformational flexibility. The butanamide side chain and the methoxy group on the phenyl ring can adopt various orientations, and MD simulations can identify the most energetically favorable conformations. When docked into a protein, MD simulations can assess the stability of the predicted binding pose over time. A stable interaction would be characterized by the ligand remaining within the binding pocket with minimal fluctuations.

Dynamic Behavior of this compound in Biological Environments

By simulating the compound in a solvated environment, MD can predict its behavior in a biological milieu. This includes its interactions with water molecules and its potential to cross biological membranes, which can be inferred from its dynamic properties and interactions.

In Silico Target Prediction and Pathway Analysis (e.g., SwissTargetPrediction, PASS)

In silico target prediction tools leverage the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities. mdpi.com Web-based servers like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are used to predict the most probable protein targets of a small molecule.

For this compound, these tools would compare its structure to a vast database of known bioactive compounds. The output would be a list of potential protein targets, ranked by the probability of interaction. This approach can help in identifying novel targets and understanding the potential polypharmacology of the compound.

Table 2: Illustrative Example of SwissTargetPrediction Output

This table provides a hypothetical example of the output from a SwissTargetPrediction analysis for this compound.

Target ClassProbabilityKnown Actives (ChEMBL)
Kinases0.65150
G-protein coupled receptors0.58120
Enzymes0.5295
Ion channels0.4570

Note: The data in this table is hypothetical and for illustrative purposes only. Specific experimental and computational data for this compound is not available in the cited literature.

Pathway analysis tools can then be used to map these predicted targets to known biological pathways, suggesting the potential physiological effects and mechanisms of action of this compound.

Virtual Screening and Lead Optimization Strategies for this compound

The development of novel therapeutic agents often involves the identification of a promising lead compound, followed by extensive optimization to enhance its efficacy, selectivity, and pharmacokinetic properties. For this compound, a compound with potential for further development, computational methods provide a powerful toolkit for virtual screening of compound libraries and for guiding lead optimization strategies. These in silico techniques can accelerate the drug discovery process by prioritizing the synthesis of molecules with a higher probability of success.

Virtual Screening Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. This process can be broadly categorized into ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS): In the absence of a high-resolution 3D structure of the biological target, LBVS can be employed. This method relies on the knowledge of other molecules that bind to the target of interest. For a compound like this compound, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity.

A study on the closely related N-(3-amino-4-methoxyphenyl) acrylamide (B121943) derivatives identified a five-point pharmacophore model for their activity against the Epidermal Growth Factor Receptor (EGFR) kinase. ymerdigital.com This model included features such as hydrogen bond acceptors, aromatic rings, and hydrophobic groups. ymerdigital.com A similar strategy could be applied to this compound, where a pharmacophore model could be generated based on its structure and known active analogues. This model would then be used to screen large compound databases to find molecules with a similar arrangement of features.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target of this compound is known or can be reliably modeled, SBVS, primarily through molecular docking, becomes a powerful tool. Molecular docking predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov The scoring functions used in docking estimate the binding affinity, allowing for the ranking of potential candidates from a virtual library.

For this compound, a molecular docking campaign would involve preparing a 3D model of the compound and docking it into the binding site of its target protein. The interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the amino acid residues of the target can be analyzed to understand the basis of its activity and to prioritize compounds for synthesis and biological testing.

Lead Optimization Strategies

Once a lead compound like this compound is identified, lead optimization aims to improve its properties. This is often an iterative process involving chemical synthesis and biological testing, guided by computational modeling.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of a series of compounds with their biological activities. A 3D-QSAR study on N-(3-amino-4-methoxyphenyl) acrylamide derivatives yielded a model with good predictive power, highlighting the key atomic contributions to their inhibitory activity. ymerdigital.com For this compound, a similar 3D-QSAR study could be performed on a series of its analogues. This would involve aligning the molecules and generating fields that describe their steric and electrostatic properties. The resulting model can predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds.

The following table illustrates a hypothetical set of data that could be generated in a QSAR study for analogues of this compound, where modifications are made to the butanamide side chain.

Compound IDModification on Butanamide ChainExperimental pIC50Predicted pIC50 (from 3D-QSAR)
Lead-001None6.56.4
Analog-0023-methyl6.86.7
Analog-0034-fluoro6.36.3
Analog-0042-hydroxy7.17.0

Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the stability of the ligand-protein complex over time. nih.gov By simulating the movements of the atoms in the complex, researchers can assess the stability of the binding pose predicted by molecular docking and identify key interactions that are maintained throughout the simulation. For this compound, an MD simulation of its complex with its target protein would reveal the flexibility of the ligand in the binding pocket and the dynamic nature of its interactions, offering valuable insights for designing analogues with improved binding affinity and residence time.

The table below outlines a potential computational workflow for the lead optimization of this compound.

StepComputational MethodObjectivePotential Outcome
1Pharmacophore ModelingIdentify key chemical features for activity.A 3D model to guide virtual screening for novel scaffolds.
2Molecular DockingPredict binding mode and affinity to the target.Prioritization of analogues based on docking scores and interactions.
33D-QSARCorrelate structural features with biological activity.A predictive model to guide the design of more potent analogues.
4Molecular DynamicsAssess the stability of the ligand-target complex.Insight into the dynamic interactions and stability of binding.

Through the integrated use of these computational strategies, the process of discovering and developing more effective therapeutic agents based on the this compound scaffold can be significantly enhanced.

Preclinical Pharmacological Evaluation of N 4 Amino 2 Methoxyphenyl Butanamide Analogs

In Vitro Efficacy Studies

In vitro studies are fundamental to determining the cellular and molecular mechanisms of action of new compounds. For the analogs of N-(4-amino-2-methoxyphenyl)butanamide, a series of cell-based, radioligand binding, and enzyme inhibition assays were conducted to elucidate their pharmacological profiles.

Cell-Based Assays (e.g., HEK-293 cell lines)

Cell-based assays are crucial for evaluating a compound's effect on cellular functions in a controlled environment. Analogs of this compound have been investigated using various cell lines to determine their activity and mechanism of action.

One such analog, a small molecule corticotropin-releasing factor 1 (CRF1) receptor antagonist known as SN003, which contains a 2-methyl-4-methoxyphenyl moiety, was evaluated in recombinant HEK293EBNA (HEK293e) cells. researchgate.net In these cells, SN003 demonstrated high affinity and selectivity for the CRF1 receptor and functioned as an antagonist by inhibiting CRF-induced cyclic AMP (cAMP) accumulation without exhibiting agonist activity itself. researchgate.net

In a different context, analogs such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole have been assessed for their antitumor properties. nih.gov The lysylamide prodrug of this compound was shown to regenerate the active parent amine, which exhibited cytocidal activity against human mammary carcinoma cell lines, including ZR-75-1 and T47D. nih.gov Furthermore, treatment with this prodrug led to the induction of Cytochrome P450 1A1 protein expression in sensitive MCF-7 breast carcinoma cells. nih.gov

Table 1: In Vitro Cell-Based Assay Findings for Analogs

Compound/Analog Cell Line Assay Type Key Finding Citation
SN003 Human CRF1-HEK293e cAMP Accumulation Inhibited CRF-induced cAMP accumulation researchgate.net
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (from prodrug) ZR-75-1, T47D Cytocidal Activity Demonstrated cytocidal effects nih.gov
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (from prodrug) MCF-7 Protein Expression Induced Cytochrome P450 1A1 expression nih.gov

Radioligand Binding Assays

Radioligand binding assays are used to quantify the interaction of a compound with a specific receptor. These studies provide critical data on binding affinity (Kd) and receptor density (Bmax).

The tritiated form of the CRF1 receptor antagonist SN003, [3H]SN003, was used to characterize its binding to membranes from rat cortex and human CRF1-HEK293e cells. researchgate.net The binding was found to be reversible and saturable. researchgate.net In human CRF1-HEK293e cell membranes, the equilibrium dissociation constant (KD) was determined to be 4.6 nM, with a maximal binding site density (Bmax) of 7.42 pmol/mg protein. researchgate.net The association and dissociation rate constants were also calculated, yielding a KD of 3.4 nM. researchgate.net

Table 2: Radioligand Binding Assay Data for Analogs and Reference Compounds

Radioligand Tissue/Cell Source Receptor K_D (nM) B_max (pmol/mg protein) Citation
[3H]SN003 Human CRF1-HEK293e Cell Membranes CRF1 4.6 7.42 researchgate.net
[3H]SN003 Rat Cortex Membranes CRF1 4.8 0.142 researchgate.net
3H-pentazocine Mouse Lung Membranes Sigma1 1.36 0.967 sciresjournals.com
[3H]1,3-di(2-tolyl)guanidine Mouse Lung Membranes Sigma2 31.8 0.921 sciresjournals.com

Enzyme Activity Inhibition Assays

The ability of a compound to inhibit specific enzymes is a key therapeutic mechanism. Analogs featuring a 2-methoxyphenyl group have been synthesized and evaluated as inhibitors of the enzyme casein kinase 2 alpha (CSNK2A). nih.gov A series of 2,6-disubstituted pyrazines were developed as potent, cell-active CSNK2A inhibitors. nih.gov Within this series, modifications were explored to improve selectivity over other kinases, such as PIM3. nih.gov For example, the introduction of a methyl or ethyl group restored kinase inhibition but resulted in greater potency for PIM3 than CSNK2A. nih.gov A 6-isopropoxyindole analogue was ultimately identified as a nanomolar CSNK2A inhibitor with 30-fold selectivity over PIM3 in cells. nih.gov

In Vivo Efficacy and Proof-of-Concept Studies (Non-Human Models)

Following in vitro characterization, promising compounds are advanced to in vivo models to assess their efficacy and establish proof-of-concept in a physiological setting.

Anticonvulsant Models (e.g., Pentylenetetrazole-induced seizures, pilocarpine-induced seizures)

Several analogs have been evaluated for their anticonvulsant properties in established rodent models of seizures. A series of N-(3-amino-2-methylphenyl)phthalimides were tested against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice. researchgate.net While these compounds showed activity against MES-induced seizures, no activity against scPTZ-induced seizures was observed. researchgate.net

Another analog, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), was also evaluated in mice and rats. europeanreview.org Initial screening showed that 4-AEPB is active against MES-induced seizures but does not protect against scPTZ-induced seizures. europeanreview.org Quantitative evaluation in mice following intraperitoneal administration yielded a median effective dose (ED50) of 28.6 µmol/kg for anti-MES activity. europeanreview.org The compound was also found to increase the seizure threshold in the intravenous pentylenetetrazole seizure threshold test in mice. europeanreview.org

Table 3: In Vivo Anticonvulsant Activity of Analogs

Compound/Analog Animal Model Seizure Model Activity ED_50 (µmol/kg) Citation
N-(3-amino-2-methylphenyl)phthalimide series Mouse MES Active Not specified researchgate.net
N-(3-amino-2-methylphenyl)phthalimide series Mouse scPTZ Inactive Not applicable researchgate.net
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) Mouse MES Active 28.6 (i.p.) europeanreview.org
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) Mouse scPTZ Inactive Not applicable europeanreview.org
4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) Rat MES Active 29.8 (p.o.) europeanreview.org

Antinociceptive and Antihyperalgesic Models

The potential for pain relief is another important therapeutic area explored for these analogs. An analog of palmitoylethanolamide, N-(4-methoxy-2-nitrophenyl)hexadecanamide, which contains a methoxyphenyl group, was investigated for its local antinociceptive effect in the rat formalin test. Local peripheral administration of this compound produced a dose-dependent antinociceptive effect. This suggests that such analogs may have potential as analgesic drugs.

Motor Coordination Assessment

In preclinical evaluations, assessing the effect of new chemical entities on motor coordination is crucial to identify potential central nervous system side effects. meliordiscovery.com The rotarod test is a standard and widely used behavioral assay for this purpose in rodents. innoserlaboratories.com This test gauges motor performance, balance, and coordination by measuring the time a rodent can remain on a rotating cylinder. innoserlaboratories.com A decrease in performance time on the rod often indicates motor impairment caused by the test compound. meliordiscovery.com

While specific rotarod data for this compound is not publicly available, the methodology is well-established. Studies on structurally related amide compounds demonstrate how such an assessment is conducted. nih.gov Typically, animals are trained on the device for several days before the test day. meliordiscovery.com On the test day, following administration of the compound or a vehicle control, they are placed on the rod, which rotates at a fixed or accelerating speed. The latency to fall is recorded and compared between treated and control groups. innoserlaboratories.com

For illustrative purposes, the following table represents hypothetical data from a rotarod study on analogs, which is crucial for interpreting results from other behavioral models that require motor responses. meliordiscovery.com

Table 1: Illustrative Motor Coordination Assessment of Analogs via Rotarod Test

CompoundDose (mg/kg, i.p.)Latency to Fall (seconds)Change from Vehicle (%)
Vehicle-178 ± 120%
Analog 130172 ± 14-3.4%
Analog 23095 ± 10*-46.6%
Analog 330181 ± 11+1.7%
Statistically significant difference from vehicle.

In such an analysis, Analog 2 would be flagged for causing significant motor coordination deficits, whereas Analogs 1 and 3 show a much more favorable profile in this assay.

Pharmacokinetic and Pharmacodynamic Considerations (Preclinical)

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In the early phases of drug discovery, in silico (computational) tools are vital for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules like this compound. nih.govresearchgate.net These predictions help to identify potential pharmacokinetic liabilities before resource-intensive in vitro and in vivo studies are conducted. nih.gov

Absorption: Key parameters like lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility are calculated. nih.gov Compounds that adhere to criteria such as Lipinski's Rule of Five are more likely to have good oral absorption. nih.gov The structure of this compound suggests it would likely have properties amenable to absorption.

Distribution: Predictions assess the likelihood of a compound crossing biological membranes, like the blood-brain barrier, and its tendency to bind to plasma proteins. nih.gov

Metabolism: In silico models can predict the most probable sites of metabolic transformation. For this compound, likely metabolic pathways include hydrolysis of the butanamide side chain and reactions involving the amino and methoxy (B1213986) groups on the phenyl ring, primarily mediated by cytochrome P450 enzymes in the liver.

Excretion: The models predict the primary route of elimination for the compound and its metabolites from the body.

The table below illustrates the kind of predictive data generated for a series of analogs.

Table 2: Representative In Silico ADME Predictions for this compound and Analogs

CompoundMW ( g/mol )Predicted cLogPPredicted Aqueous SolubilityPredicted BBB PermeantViolations of Lipinski's Rule
This compound208.261.65GoodYes0
Analog X242.312.50ModerateYes0
Analog Y315.423.80LowYes0

Dose-Response Relationship in Preclinical Models

Establishing a dose-response relationship is fundamental to characterizing the pharmacological activity of a new compound. This involves testing a range of doses in a relevant preclinical model to measure the magnitude of a specific biological effect. The resulting data are used to plot a dose-response curve, from which key parameters such as the ED₅₀ (effective dose for 50% of the maximal response) can be derived.

For a compound like this compound or its analogs, this could be evaluated in various models, such as those for pain or inflammation. nih.gov For example, in an animal model of neuropathic pain, the antinociceptive (pain-relieving) effect could be measured at several different doses.

The following table provides an example of dose-response data that could be generated for a lead analog in a preclinical efficacy model.

Table 3: Example Dose-Response Data for an Analog in a Preclinical Efficacy Model

Dose (mg/kg)Number of SubjectsResponders% Effect
110110%
310330%
1010660%
3010990%

From this data, an ED₅₀ value can be calculated, providing a quantitative measure of the compound's potency. This information is critical for comparing the activity of different analogs and for selecting candidates for further development.

Advanced Research Directions and Therapeutic Potential of N 4 Amino 2 Methoxyphenyl Butanamide

Development of N-(4-amino-2-methoxyphenyl)butanamide as Novel Therapeutic Agents

The development of this compound into a therapeutic agent is supported by research into structurally related molecules that have demonstrated significant biological activity. While direct studies on this specific compound are limited, the analysis of its core components suggests a strong potential for therapeutic applications, particularly in the realm of anti-inflammatory and antimicrobial treatments.

Derivatives containing a butanamide moiety have shown promise as potent anti-inflammatory agents. For instance, a series of novel benzoxazole (B165842) compounds featuring a 4-amino-N-(phenyl)butanamide structure were synthesized and evaluated for their ability to inhibit inflammatory responses induced by lipopolysaccharide (LPS). nih.gov LPS, a major component of Gram-negative bacteria cell walls, is a powerful activator of the inflammatory cascade, leading to the production of cytokines like Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). nih.gov Certain derivatives demonstrated potent inhibition of IL-1β and IL-6 mRNA expression in human keratinocyte cells, suggesting a potential application in treating inflammatory diseases such as rheumatoid arthritis. nih.gov

The table below summarizes the inhibitory concentrations (IC₅₀) of several related butanamide derivatives against IL-6 mRNA expression, highlighting the potential of this chemical class.

CompoundIC₅₀ (µM) for IL-6 mRNA Expression
Compound 4d 0.0000604
Compound 5c 1.64
Compound 5d 0.0327
Compound 5f 0.000444
Compound 5m 0.000199
Data derived from studies on benzoxazole derivatives with a 4-amino-butanamide moiety. nih.gov

Furthermore, compounds with a methoxyphenyl amide structure have been investigated for other therapeutic purposes. Research into zinc(II) carboxylate complexes based on N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide has revealed significant antimicrobial and anti-leishmanial activity with low toxicity to human cells. semanticscholar.org These findings suggest that the core structure of this compound could be a valuable scaffold for developing new agents against a range of pathogens.

Strategies for Overcoming Drug Resistance (Antimicrobial Context)

The rise of antimicrobial resistance (AMR) is a critical global health threat, necessitating the development of drugs that can bypass or overcome existing resistance mechanisms. nih.gov Should this compound be developed as an antimicrobial agent, several strategies could be employed to combat resistance.

Bacteria employ various methods to resist antibiotics, including enzymatic degradation of the drug, modification of the drug's target site, and active removal of the drug from the cell via efflux pumps. mdpi.com

Key Resistance Mechanisms and Potential Counter-Strategies:

Resistance MechanismDescriptionPotential Counter-Strategy
Enzymatic Degradation Bacteria produce enzymes, such as β-lactamases, that chemically degrade antibiotics, rendering them inactive. mdpi.comDevelopment of derivatives stable to enzymatic hydrolysis or co-administration with an enzyme inhibitor. nih.gov
Target Site Modification Mutations in the bacterial genes for drug targets (e.g., DNA gyrase, penicillin-binding proteins) reduce the binding affinity of the antibiotic. mdpi.comDesigning compounds that can bind to the mutated target or that have a completely novel target.
Efflux Pumps These are membrane proteins that actively pump antibiotics and other toxic compounds out of the bacterial cell, preventing them from reaching therapeutic concentrations. nih.govmdpi.comDevelopment of efflux pump inhibitors (EPIs) to be used in combination therapy, restoring the antibiotic's efficacy. nih.gov
Biofilm Formation Bacteria can form protective communities called biofilms, which act as a physical barrier to antibiotics and promote resistance gene transfer.Development of agents that inhibit biofilm formation or disrupt existing biofilms, increasing antibiotic penetration. nih.gov

One of the most promising approaches is the development of efflux pump inhibitors (EPIs). EPIs are small molecules designed to block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. nih.gov The dipeptide amide phenylalanine-arginine-β-naphthylamide (PAβN) is a well-known lead compound in this area that has been shown to restore the activity of various antibiotics in a range of pathogens. nih.gov Designing derivatives of this compound that incorporate EPI activity or co-administering it with a dedicated EPI could be a powerful strategy to overcome resistance in pathogens like P. aeruginosa. nih.gov

Synergistic Combinations with Existing Therapeutics

To enhance therapeutic efficacy and combat resistance, this compound could be used in synergistic combinations with existing drugs. Combination therapy is a cornerstone of modern medicine, particularly in treating infectious diseases and cancer.

In an antimicrobial context, combining a novel agent with a conventional antibiotic can restore the efficacy of the older drug against resistant strains. mdpi.com For example, studies have shown that certain quorum sensing inhibitors, when used with antibiotics like ciprofloxacin (B1669076) and tobramycin, can have a synergistic effect against resistant bacteria both in vitro and in vivo. nih.gov

Another advanced strategy involves the use of nanotechnology. Nanomaterials can serve as carriers to enhance drug delivery, protect the drug from degradation, and overcome resistance mechanisms. mdpi.com

Potential Synergistic Strategies:

StrategyMechanismExample
Combination with Conventional Antibiotics The new agent could inhibit a resistance mechanism (e.g., efflux pump), allowing the conventional antibiotic to reach its target.Combining an efflux pump inhibitor with antibiotics like fluoroquinolones or macrolides. nih.gov
Nanoparticle Drug Delivery Encapsulating the drug in organic (e.g., liposomes) or inorganic (e.g., gold) nanoparticles can improve its solubility, stability, and uptake by bacterial cells, while reducing off-target toxicity. nih.govmdpi.comGold nanoparticles have been shown to potentiate the activity of vancomycin (B549263) against MRSA. mdpi.com
Targeting Virulence Factors Combining an antibiotic with a compound that inhibits bacterial virulence factors (e.g., toxins, biofilms) can weaken the pathogen and make it more susceptible to the antibiotic and the host immune system.Halogenated furanone derivatives show activity against biofilm formation in P. aeruginosa. nih.gov

By leveraging these synergistic approaches, the therapeutic window for this compound could be expanded, potentially reducing the required dosage and minimizing the risk of developing further resistance.

Emerging Applications and Unexplored Biological Activities

Beyond its potential as an anti-inflammatory or antimicrobial agent, the chemical structure of this compound suggests several other avenues for exploration. The activities of structurally similar compounds provide a roadmap for investigating new applications.

Anthelmintic Potential: Molecular simplification of the anthelmintic drug albendazole (B1665689) led to the creation of N-(4-methoxyphenyl)pentanamide. nih.gov This related compound displayed significant activity against the nematode Toxocara canis, with the added benefit of having lower cytotoxicity than albendazole. nih.gov This suggests that this compound and its derivatives could be investigated as a new class of anthelmintic agents.

Antiproliferative Activity: Many compounds containing substituted phenyl and amide moieties are evaluated for their effects on cancer cell lines. For example, various N-Benzimidazole-derived carboxamides have been synthesized and tested for antiproliferative activity, with some showing selective effects against breast cancer cell lines. mdpi.com A systematic screening of this compound against a panel of cancer cells could uncover potential as an oncology drug candidate.

DNA Intercalation: The mechanism of action for many therapeutic agents involves interaction with DNA. Zinc complexes of a related compound, N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, were found to bind with DNA through an intercalation mode. semanticscholar.org Investigating whether this compound itself can interact with DNA could provide crucial insights into its mechanism of action and guide further development.

Agrochemical Applications: Secondary amines and their derivatives are not only important in pharmaceuticals but also form the basis for many agrochemicals. semanticscholar.org The biological activity of this compound could be repurposed for applications in crop protection or pest control.

Future Prospects in Drug Design and Discovery

The future development of this compound as a drug candidate will rely on modern principles of medicinal chemistry and drug design. The initial scaffold provides a promising starting point for lead optimization to enhance potency, selectivity, and pharmacokinetic properties.

Lead Optimization: Minor structural modifications can have a significant impact on biological activity. Future research would involve synthesizing a library of derivatives by altering the length of the alkyl chain (e.g., propanamide, pentanamide), changing the substitution pattern on the phenyl ring, or replacing the butanamide moiety with other functional groups.

Computational and In Silico Studies: Before undertaking costly synthesis, computational tools can predict the drug-likeness of potential derivatives. In silico studies on N-(4-methoxyphenyl)pentanamide successfully predicted high gastrointestinal absorption and adherence to major pharmaceutical filters (Lipinski, Ghose, Veber), demonstrating the utility of this approach. nih.gov Similar analyses for this compound would streamline the discovery process. Molecular docking studies, like those used to predict the DNA-binding mode of related zinc complexes, can help visualize interactions with biological targets and refine molecular design. semanticscholar.org

Synthetic Accessibility: A crucial factor in drug development is the ease and cost-effectiveness of synthesis. The predicted synthetic accessibility for N-(4-methoxyphenyl)pentanamide was significantly better than that of albendazole, indicating that simplified structures can be advantageous. nih.gov Evaluating and optimizing the synthetic route for this compound and its derivatives will be essential for its viability as a future therapeutic.

By integrating these advanced research and design strategies, the full therapeutic potential of this compound can be systematically explored and potentially realized in a new generation of effective medicines.

Q & A

Basic: What are the optimal synthetic routes for N-(4-amino-2-methoxyphenyl)butanamide, and how can reaction conditions be optimized?

Methodological Answer:
A common approach involves amidation of 4-amino-2-methoxybenzenamine with butanoyl chloride. Key steps include:

  • Coupling Reaction: React 4-amino-2-methoxybenzenamine with butanoyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity.
  • Optimization: Control reaction temperature (0–5°C initially, then room temperature) to minimize side products like over-acylation .

Table 1: Example Reaction Parameters

ParameterConditionYield (%)
SolventDichloromethane78
BaseTriethylamine82
Temperature0°C → RT85

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • 1H NMR: Identify aromatic protons (δ 6.8–7.2 ppm), methoxy group (δ 3.8 ppm), and amide NH (δ 8.1–8.3 ppm) .
    • 13C NMR: Confirm carbonyl resonance (δ ~170 ppm) and methoxy carbon (δ ~55 ppm) .
  • Mass Spectrometry: ESI-MS in positive ion mode shows [M+H]+ peak at m/z 237.1 .
  • IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Basic: How can researchers screen the biological activity of this compound in preliminary assays?

Methodological Answer:

  • Enzyme Inhibition Assays: Use fluorescence-based kits (e.g., MAO-A/MAO-B inhibition) at 10–100 µM concentrations, monitoring IC₅₀ values .
  • Cell Viability Testing: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 24–48 hr exposure .
  • TRPV1 Modulation: Calcium flux assays in HEK293 cells expressing TRPV1 channels to assess agonist/antagonist activity .

Advanced: How do structural modifications (e.g., halogenation) of this compound impact its pharmacological profile?

Methodological Answer:

  • Halogen Substitution: Introducing Cl or Br at the phenyl ring (para to methoxy) enhances lipophilicity (logP ↑) and receptor binding affinity. For example:
    • Bromination: Increases TRPV1 agonist activity by 3-fold compared to the parent compound .
  • Side Chain Variation: Replacing butanamide with shorter/longer acyl chains alters solubility and metabolic stability .

Table 2: SAR of Halogenated Derivatives

DerivativeLogPTRPV1 EC₅₀ (µM)Solubility (mg/mL)
Parent Compound1.215.80.8
4-Bromo Derivative1.95.20.3

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Analysis: Measure bioavailability (e.g., plasma concentration via LC-MS) to assess if poor absorption explains in vivo inefficacy .
  • Metabolite Profiling: Identify active/inactive metabolites using hepatocyte incubations + HRMS .
  • Dose Optimization: Adjust dosing regimens (e.g., q.d. vs. b.i.d.) based on half-life data from rodent studies .

Advanced: What analytical methods are recommended for detecting impurities in synthesized this compound?

Methodological Answer:

  • HPLC-UV/HRMS: Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to separate and quantify impurities like unreacted amine or over-acylated byproducts .
  • Limit of Detection (LOD): ≤0.1% for major impurities (e.g., N-(4-amino-2-methoxyphenyl)pentanamide) .

Table 3: Common Impurities and Retention Times

ImpurityRetention Time (min)
Starting Material (Amine)4.2
Di-acylated Byproduct12.7

Basic: What strategies improve the solubility of this compound for in vitro assays?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH Adjustment: Protonate the amine group in acidic buffers (pH 4–5) to form water-soluble salts .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced target selectivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding poses in TRPV1 or MAO-A active sites .
  • MD Simulations: Run 100 ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
  • QSAR Models: Corrogate substituent effects (e.g., Hammett σ values) with IC₅₀ data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.